molecular formula C11H15N3S B8313473 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanethioamide

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanethioamide

Cat. No.: B8313473
M. Wt: 221.32 g/mol
InChI Key: MCRMTSXNHRXFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanethioamide is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanethioamide

InChI

InChI=1S/C11H15N3S/c12-10(15)6-5-9-4-3-8-2-1-7-13-11(8)14-9/h3-4H,1-2,5-7H2,(H2,12,15)(H,13,14)

InChI Key

MCRMTSXNHRXFFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reagents 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile (100 mg), sodium hydrogen sulfide hydrate (360 mg), diethylamine hydrochloride (530 mg) were mixed in DMF (10 mL). The mixture was warmed to 55° C. and stirred at this temperature for about 24 h. The mixture was allowed to cool and then diluted with water (30 mL) followed by extraction with ethyl acetate (3×25 mL). The extracts were combined and washed with water (3×20 mL). The organic phase was dried (magnesium sulfate) and filtered. The solution was concentrated and column purification (CHCl3: MeOH=10:1) to yield a yellow solid 101 mg (89%). 1H NMR (DMSO-d6) δ 9.30 (d, 2H), 7.10 (d, 2H), 6.35 (m, 2H), 3.25 (m, 2H), 2.80 (m, 2H), 2.75 (m, 2H), 2.64 (m, 2H), 1.72 (m, 2H).
Name
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide hydrate
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

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